6,6-dimethyl-4-N-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine

Description

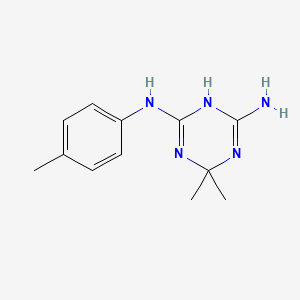

6,6-Dimethyl-4-N-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine (CAS: 304693-27-4, molecular formula: C₁₂H₁₇N₅) is a 1,3,5-triazine derivative characterized by a dihydrotriazine core substituted with two methyl groups at position 6 and a 4-methylphenyl group at the N4 amine (). Its structural uniqueness lies in the combination of hydrophobic methyl groups and a para-methyl aromatic ring, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

4,4-dimethyl-2-N-(4-methylphenyl)-1H-1,3,5-triazine-2,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5/c1-8-4-6-9(7-5-8)14-11-15-10(13)16-12(2,3)17-11/h4-7H,1-3H3,(H4,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGKBEFAUYJKSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(N=C(N2)N)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-4-N-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as guanidine derivatives and aldehydes or ketones.

Substitution Reactions:

Methylation: The methyl groups at the 6,6-positions are introduced via alkylation reactions using methylating agents like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the triazine ring or the substituent groups, potentially altering the electronic properties of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the modification of the triazine ring or the attached phenyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogenated compounds, amines, and other nucleophiles or electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 6,6-dimethyl-4-N-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine is used as a building block for synthesizing more complex molecules. Its reactivity allows for the creation of derivatives with tailored properties for specific applications.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests possible interactions with biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity. It may also serve as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-4-N-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Substituent Analysis :

- Halogenated Aryl Groups (e.g., Cl, Br): Compounds like cycloguanil (4-chlorophenyl) exhibit strong antimalarial activity due to enhanced electron-withdrawing effects and DHFR binding .

- Methyl vs. Bulky Alkyl Chains: The target compound’s 6,6-dimethyl group improves metabolic stability compared to bulkier substituents (e.g., 3-phenoxypropyl in ), which may reduce bioavailability due to steric hindrance.

- Para-Methylphenyl vs.

Crystallization Behavior :

- Ethanol Clathrates: The target compound and its analogues (e.g., N²,6-diaryl derivatives) form 1:1 ethanol solvates during crystallization. Desolvation studies show irreversible structural changes upon heating, critical for pharmaceutical formulation ().

Mechanistic Insights :

- DHFR Inhibition : Cycloguanil and halogenated analogues bind tightly to parasitic DHFR via halogen-π and hydrogen-bonding interactions . The target compound’s methyl groups may optimize hydrophobic interactions in the DHFR active site.

- Antimicrobial vs. Antimalarial Activity: Bulky substituents (e.g., dichlorophenoxypropyl) enhance antimicrobial potency by disrupting bacterial membrane integrity, whereas smaller groups (e.g., methyl) favor antimalarial selectivity .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Dimethyl groups at position 6 resist oxidative metabolism compared to halogenated analogues, which are prone to dehalogenation .

Biological Activity

6,6-Dimethyl-4-N-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine, a compound with the molecular formula CHN and a molecular weight of 231.3 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth exploration of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Chemical Name | 6,6-Dimethyl-4-N-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine |

| CAS Number | 304693-27-4 |

| Molecular Formula | CHN |

| Molecular Weight | 231.3 g/mol |

Structural Characteristics

The compound features a triazine ring which is significant for its biological activity. The presence of methyl and phenyl groups contributes to its lipophilicity, potentially enhancing membrane permeability and bioactivity.

Antimicrobial Activity

Research indicates that derivatives of triazine compounds exhibit considerable antimicrobial properties. A study evaluating various triazine derivatives found that certain compounds demonstrated promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. Specifically, some analogues showed minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL against selected pathogens .

Structure-Activity Relationships (SAR)

The SAR studies on triazine derivatives have revealed that modifications at specific positions on the triazine ring can significantly influence biological activity. For instance:

- Substituents at the 2 and 4 positions of the triazine ring were found to enhance antimicrobial efficacy.

- The introduction of electron-donating or withdrawing groups can alter the compound's interaction with biological targets.

Case Study 1: Antiviral Activity

In a recent investigation into N-heterocycles as antiviral agents, compounds similar to 6,6-dimethyl-4-N-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine were evaluated for their ability to inhibit viral replication. The study reported that certain derivatives exhibited IC values in the low micromolar range against various viral targets .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study performed on a series of triazine derivatives highlighted that while some compounds exhibited significant antimicrobial activity, they remained non-toxic at therapeutic concentrations. This finding is crucial for developing safe antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes and characterization methods for 6,6-dimethyl-4-N-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of 1,6-dihydro-1,3,5-triazine-2,4-diamine are often prepared using aldehydes and amines in ethanol under reflux, followed by hydrochloric acid salt formation . Characterization requires a combination of NMR, NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity. For instance, NMR signals between δ 2.05–2.17 ppm (methyl groups) and aromatic protons (δ 6.84–7.85 ppm) are critical for verifying substituent placement .

Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?

Standard protocols include minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Activity is influenced by substituents on the triazine core; for example, chloro or trifluoromethyl groups enhance potency by altering electron distribution and membrane penetration . Data should be normalized to positive controls (e.g., ciprofloxacin) and include dose-response curves.

Advanced Research Questions

Q. What strategies optimize the compound’s antimicrobial efficacy while minimizing cytotoxicity?

- Structural modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF) at the para position of the aryl ring to enhance target binding (e.g., dihydrofolate reductase inhibition) .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to bacterial enzymes. Correlate results with in vitro data to prioritize derivatives .

- Cytotoxicity screening : Test optimized derivatives against mammalian cell lines (e.g., HEK-293) using MTT assays to ensure selectivity ratios >10 .

Q. How can conflicting biological activity data between structurally similar derivatives be resolved?

Conflicts often arise from substituent electronic effects or experimental variability. For example:

Q. What experimental designs are suitable for studying environmental fate and ecotoxicological impacts?

Adopt OECD guidelines for environmental persistence:

- Hydrolysis studies : Incubate the compound at pH 4, 7, and 9 (25–50°C) and monitor degradation via LC-MS .

- Bioaccumulation assays : Use Daphnia magna or zebrafish models to assess trophic transfer potential.

- Experimental design : Apply split-plot designs (as in ) to evaluate variables like pH, temperature, and microbial activity.

Q. How can researchers address discrepancies in structure-activity relationships (SAR) across different biological models?

- Cross-model validation : Compare MIC data (bacterial models) with enzyme inhibition assays (e.g., dihydrofolate reductase activity) .

- Mechanistic studies : Use CRISPR-Cas9 gene editing in bacterial strains to knockout target enzymes and confirm mode of action .

- Meta-analysis : Aggregate data from analogs (e.g., triazine derivatives in ) to identify conserved SAR trends.

Q. What methodologies are recommended for analyzing stereochemical effects on biological activity?

- Chiral chromatography : Separate enantiomers using columns like Chiralpak IG-3 and test individual isomers in bioassays.

- NOESY NMR : Detect spatial proximity of substituents (e.g., methyl groups at C6) to infer stereochemical interactions with targets .

- Molecular dynamics simulations : Model enantiomer binding to enzymes (e.g., 50-ns simulations in GROMACS) to predict activity differences.

Methodological Resources

- Synthesis optimization : Refer to ethanol-based protocols in for high-yield (>60%) reactions.

- Environmental impact : Align with long-term ecological studies as outlined in Project INCHEMBIOL .

- Data analysis : Use factorial designs (e.g., randomized blocks with split-split plots ) for multifactorial experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.